2-(3-Aminobenzofuran-2-yl)phenol
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Overview
Description
2-(3-Aminobenzofuran-2-yl)phenol: is a compound with a benzofuran core and a phenolic group. Its chemical structure consists of a benzene ring fused to a furan ring, with an amino group (NH₂) and a hydroxyl group (OH) attached at specific positions. This compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Preparation Methods
Synthetic Routes:: One notable synthetic route involves the base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes . This mild and metal-free process leads to the direct formation of 2-aminobenzofuran derivatives. The reaction involves cleavage of multiple bonds, including C–H, O–N, and two C–F bonds.
Industrial Production:: While industrial-scale production methods may vary, research on efficient and scalable synthesis routes is ongoing. The described base-mediated annulation could potentially be adapted for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the furan ring or the phenolic group is possible.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Ammonium hydroxide (NH₄OH) or alkyl halides can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, reduction of the furan ring could yield a dihydrobenzofuran derivative.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity, including anticancer properties.
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: May serve as a precursor for fine chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism by which 2-(3-Aminobenzofuran-2-yl)phenol exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are other benzofuran derivatives, this compound’s unique combination of functional groups (amino and phenolic) sets it apart. Similar compounds include benzofuran-based drugs and natural products.
Properties
Molecular Formula |
C14H11NO2 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3-amino-1-benzofuran-2-yl)phenol |
InChI |
InChI=1S/C14H11NO2/c15-13-10-6-2-4-8-12(10)17-14(13)9-5-1-3-7-11(9)16/h1-8,16H,15H2 |
InChI Key |
RZOWNCJJDZAHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C3=CC=CC=C3O2)N)O |
Origin of Product |
United States |
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